molecular formula C14H17N3O2 B6352909 Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1019009-93-8

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6352909
CAS RN: 1019009-93-8
M. Wt: 259.30 g/mol
InChI Key: IBCRTZVJDHADHH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 . It is an amine, a class of compounds derived from ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through various methods. For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.3 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of novel pyrazole derivatives that exhibit significant antimicrobial and anticancer activities. A study by Hafez et al. (2016) synthesized a series of pyrazole compounds from this chemical, which showed promising results in inhibiting microbial growth and outperforming the reference drug doxorubicin in certain anticancer assays, indicating their potential as therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Crystal Structure and Bioactivity

The compound has also been investigated for its crystal structure and bioactivity. Minga (2005) detailed the synthesis and structural determination of a similar compound, revealing its potential for fungicidal and plant growth regulation activities. This work highlights the compound's versatility in agricultural applications, providing a foundation for developing new agrochemicals (L. Minga, 2005).

Synthesis of Heterocycles

This compound is also instrumental in synthesizing heterocyclic compounds. Ghaedi et al. (2015) reported a facile method for preparing N-fused heterocyclic products, which are valuable in pharmaceutical research and development. This approach opens new avenues for designing and synthesizing novel compounds with potential therapeutic applications (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015).

Future Directions

While specific future directions for this compound were not found in the search results, compounds with similar structures are being studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCRTZVJDHADHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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